Elucidation of the Chemical Structure of 3-Amino-3-(3-chlorophenyl)propanoic Acid: A Technical Guide
Elucidation of the Chemical Structure of 3-Amino-3-(3-chlorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Amino-3-(3-chlorophenyl)propanoic acid. This document outlines the key analytical techniques, experimental protocols, and expected data for the unambiguous confirmation of the molecule's constitution.
Introduction
3-Amino-3-(3-chlorophenyl)propanoic acid is a substituted β-amino acid. The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, biological activity, and for ensuring its quality and purity in research and development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete structural characterization of this compound.
The structure of 3-Amino-3-(3-chlorophenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group and a 3-chlorophenyl substituent at the C3 position. The elucidation process involves confirming the connectivity of these functional groups and the substitution pattern on the aromatic ring.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-3-(3-chlorophenyl)propanoic acid is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [1] |
| CAS Number | 68208-21-9 |
| Appearance | White to off-white solid |
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data from NMR, MS, and IR analyses. While experimental data for the 3-chloro isomer is not widely published, the presented data is predicted based on the analysis of closely related isomers, such as the 2-chloro and 4-chloro analogs, and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts and multiplicities are summarized in Table 2.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (CH₂) | ~ 2.7 - 2.9 | Doublet of doublets (dd) | 2H |
| H-3 (CH) | ~ 4.5 - 4.7 | Triplet (t) | 1H |
| Aromatic (H-2', H-4', H-5', H-6') | ~ 7.2 - 7.5 | Multiplet (m) | 4H |
| Amino (NH₂) | Broad singlet | 2H | |
| Carboxylic Acid (OH) | Broad singlet | 1H |
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~ 172 - 174 |
| C-2 (CH₂) | ~ 40 - 42 |
| C-3 (CH) | ~ 50 - 52 |
| C-1' (Ar-C) | ~ 140 - 142 |
| C-3' (Ar-C-Cl) | ~ 134 - 136 |
| C-2', C-4', C-5', C-6' (Ar-CH) | ~ 126 - 131 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and connectivity. For the related 2-chloro isomer, tandem mass spectrometry data shows a precursor ion at m/z 200.0473 and fragment ions at m/z 182.9, 140, and 141.[2] A similar fragmentation pattern would be expected for the 3-chloro isomer.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): m/z ≈ 199 (¹²C₉¹H₁₀³⁵Cl¹⁴N¹⁶O₂)
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Loss of H₂O: [M-18]⁺
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Loss of COOH: [M-45]⁺
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Loss of the chlorophenyl group: Fragmentation leading to ions corresponding to the propanoic acid backbone.
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Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 will be observed due to the presence of the chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed in Table 4.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |
| Amine (N-H) | Stretching | 3400 - 3250 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| Carbonyl (C=O) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1475 |
| C-N | Stretching | 1250 - 1020 |
| C-Cl | Stretching | 800 - 600 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 3-Amino-3-(3-chlorophenyl)propanoic acid.
Synthesis Protocol
A plausible synthetic route for 3-Amino-3-(3-chlorophenyl)propanoic acid is a Strecker-like synthesis starting from 3-chlorobenzaldehyde. A general procedure, adapted from the synthesis of the 4-chloro isomer, is as follows.[3]
Materials:
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3-Chlorobenzaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol
Procedure:
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A suspension of 3-chlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol is prepared.
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The reaction mixture is heated to reflux for 6-8 hours.
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The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
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The crude product is washed with cold ethanol and dried under vacuum to yield 3-Amino-3-(3-chlorophenyl)propanoic acid.
Analytical Protocols
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
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Transfer the solution to a 5 mm NMR tube. Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Sample Preparation:
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Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). Data Acquisition:
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Data Acquisition:
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the structure elucidation of 3-Amino-3-(3-chlorophenyl)propanoic acid.
Caption: Experimental workflow for synthesis and structural analysis.
Caption: Logical relationships in NMR and MS data interpretation.
Conclusion
The structural elucidation of 3-Amino-3-(3-chlorophenyl)propanoic acid is achieved through a combination of synthesis and spectroscopic analysis. The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides unambiguous evidence for the molecular structure. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds.
